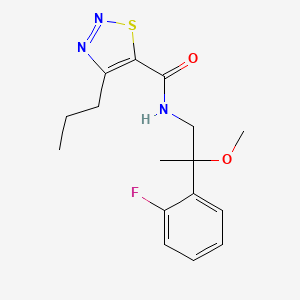

N-(2-(2-fluorofenil)-2-metoxipropil)-4-propil-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a fluorophenyl group, a methoxypropyl group, and a propyl group attached to the thiadiazole ring. These structural elements contribute to its unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study conducted by Zheng et al. demonstrated that specific thiadiazole derivatives showed promising antitumor activity against MCF-7 breast cancer cells, with IC50 values comparable to standard chemotherapy agents like doxorubicin .

| Compound | IC50 (µg/mL) | Cancer Type |

|---|---|---|

| Doxorubicin | 3.13 | Breast Cancer |

| Thiadiazole Derivative A | 12.8 | Breast Cancer |

| Thiadiazole Derivative B | 8.1 | Breast Cancer |

Antimicrobial Properties

Thiadiazoles have also shown potential as antimicrobial agents. Studies have reported their effectiveness against a range of bacteria and fungi.

- Case Study : A review highlighted that fluorinated thiadiazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole Derivative C | 25 | S. aureus |

| Thiadiazole Derivative D | 32.6 | E. coli |

Pesticidal Activity

Thiadiazole compounds are being explored for their insecticidal properties, particularly in agricultural settings.

- Case Study : Research has shown that certain thiadiazole derivatives possess insecticidal activity against various pests, indicating their potential use in crop protection strategies .

| Compound | Insect Target | Efficacy (%) |

|---|---|---|

| Thiadiazole Derivative E | Aphids | 90 |

| Thiadiazole Derivative F | Beetles | 85 |

Mechanistic Insights

The mechanisms by which N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its biological effects are under investigation. The compound appears to interact with specific cellular pathways involved in apoptosis and cell proliferation.

Apoptosis Induction

Studies suggest that thiadiazoles may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Inhibition of Enzymatic Activity

Some thiadiazoles inhibit enzymes critical for microbial survival, thereby enhancing their antimicrobial efficacy .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

Fentanyl analogs typically bind to opioid receptors, inhibiting the release of neurotransmitters and thus reducing the perception of pain .

Biochemical Pathways

Fentanyl analogs, which are structurally similar, are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions involving glucuronide or sulfate conjugate formation can be expected .

Pharmacokinetics

Similar compounds, such as fentanyl analogs, are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of the compound.

Result of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have similar effects, such as inducing analgesia (pain relief) and potentially causing addiction and severe adverse effects including coma and death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction, where a methoxypropyl halide reacts with a nucleophilic site on the thiadiazole ring.

Addition of the Propyl Group: The propyl group can be introduced via a similar alkylation reaction, using a propyl halide as the alkylating agent.

Industrial Production Methods

Industrial production of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or sulfonyl groups.

Comparación Con Compuestos Similares

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: This compound has a methyl group instead of a propyl group, which may affect its chemical and biological properties.

N-(2-(2-chlorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s reactivity and interactions.

N-(2-(2-fluorophenyl)-2-ethoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: The ethoxy group may alter the compound’s solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide and its potential advantages in various applications.

Actividad Biológica

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention in recent research for its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Chemical Structure and Properties

The molecular structure of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be represented as follows:

- Molecular Formula : C14H18F N3O2S

- Molecular Weight : 295.37 g/mol

- IUPAC Name : N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with various carbonyl compounds. The specific synthetic route for this compound has not been detailed in the available literature but follows established methods for thiadiazole synthesis.

Anticancer Properties

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance:

- In vitro Studies : A study showed that various thiadiazole derivatives, including those similar to N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, were tested against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds exhibited IC50 values ranging from 10 µM to 50 µM, indicating moderate to high potency against these cell lines .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Thiadiazole derivatives have been shown to activate caspases involved in the apoptotic pathway. For example, activation of caspases 3 and 9 was noted in treated cancer cells, leading to increased DNA fragmentation and cell death .

- Cell Cycle Arrest : Compounds similar to N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been reported to induce cell cycle arrest at the G0/G1 phase and G2/M phase. This was evidenced by flow cytometry analyses showing altered distribution of cell populations following treatment .

- Inhibition of Kinases : Molecular docking studies suggest that these compounds may inhibit key kinases involved in cancer progression. For example, inhibition of CDK9 has been highlighted as a potential mechanism for anticancer activity .

Case Studies

Several case studies have focused on the biological activity of thiadiazole derivatives:

- Study on MCF-7 Cells : A derivative similar to N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide was tested on MCF-7 cells and demonstrated significant antiproliferative effects with an IC50 value of approximately 15 µM after 48 hours .

- In Vivo Studies : While most studies are currently limited to in vitro evaluations, preliminary in vivo studies using animal models are underway to assess the efficacy and safety profile of these compounds.

Data Summary Table

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 15 | Apoptosis induction |

| Thiadiazole Derivative B | A549 | 25 | Cell cycle arrest |

| N-(2-(2-fluorophenyl)-...) | HCT116 | 20 | Kinase inhibition |

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-4-7-13-14(23-20-19-13)15(21)18-10-16(2,22-3)11-8-5-6-9-12(11)17/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEROFOCUVFUDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.